molecular formula C26H29NO5 B6281765 rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis CAS No. 2741450-41-7

rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis

Cat. No. B6281765
CAS RN: 2741450-41-7
M. Wt: 435.5
InChI Key:
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Description

Rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis is a useful research compound. Its molecular formula is C26H29NO5 and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis involves the following steps: protection of the amine group, formation of the piperidine ring, protection of the carboxylic acid group, formation of the oxane ring, and deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "9H-fluorene", "4-piperidone", "4-bromobutyric acid", "triethylamine", "diisopropylcarbodiimide", "methoxyacetyl chloride", "3-hydroxypropanoic acid", "oxalyl chloride", "triethylamine", "3-aminopropanol", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethyl acetate", "hexanes" ], "Reaction": [ "9H-fluorene is reacted with methoxyacetyl chloride and triethylamine to form 9H-fluorene-9-methoxyacetyl chloride.", "4-piperidone is reacted with 3-aminopropanol and hydrochloric acid to form 4-(3-aminopropyl)piperidin-4-ol.", "4-(3-aminopropyl)piperidin-4-ol is reacted with 9H-fluorene-9-methoxyacetyl chloride and diisopropylcarbodiimide to form 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylamine.", "1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylamine is reacted with 4-bromobutyric acid and triethylamine to form rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid.", "rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid is reacted with oxalyl chloride and triethylamine to form rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxalyl chloride.", "rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxalyl chloride is reacted with 3-hydroxypropanoic acid and triethylamine to form rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis.", "rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis is deprotected using a mixture of sodium hydroxide and acetic acid in ethyl acetate and purified using hexanes to obtain the final product." ] }

CAS RN

2741450-41-7

Product Name

rac-(3R,4S)-4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-3-carboxylic acid, cis

Molecular Formula

C26H29NO5

Molecular Weight

435.5

Purity

0

Origin of Product

United States

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